

# Standardized Protocol for Vitapex® Application in Primary Molar Pulpectomy Research

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## Compound of Interest

Compound Name: Vitapex

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## Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document outlines a standardized protocol for the application of **Vitapex®**, a calcium hydroxide and iodoform paste, in primary molar pulpectomy research. The protocol is synthesized from a review of multiple clinical studies to ensure a consistent and reproducible methodology for future investigations.

### 1. Introduction

Pulpectomy in primary teeth is a crucial procedure to retain a severely infected but restorable tooth until its natural exfoliation.[1] **Vitapex®** is a commonly used root canal filling material in pediatric dentistry due to its resorbable nature, antimicrobial properties, and biocompatibility.[2][3] The ideal root canal filling material for primary teeth should be resorbable at a rate similar to physiologic root resorption, not harm the succeeding permanent tooth, and be easy to handle.[2][4] This protocol aims to provide a standardized framework for researchers to evaluate the efficacy and outcomes of **Vitapex®** in primary molar pulpectomies.

### 2. Patient Selection Criteria

To ensure homogeneity in research cohorts, the following inclusion and exclusion criteria are recommended:

- Inclusion Criteria:

- Children with a primary molar exhibiting irreversible pulpitis or necrosis.[4]
- The tooth should be restorable.
- Radiographic evidence of no more than one-third of physiological root resorption.[4]
- Presence or absence of a gingival abscess or fistula.[4]
- Patient cooperation for the procedure.
- Exclusion Criteria:
  - Medically compromised children.[2]
  - Teeth with extensive internal or external root resorption.
  - Evidence of significant bone loss leading to tooth mobility.
  - Perforation of the pulp chamber floor.

### 3. Standardized Experimental Protocol

The following two-visit pulpectomy protocol is recommended for research purposes to ensure thorough disinfection:

#### 3.1. First Visit: Canal Debridement and Disinfection

- Anesthesia and Isolation: Administer local anesthesia and isolate the tooth with a rubber dam.
- Access Cavity Preparation: Create an adequate access cavity to expose the pulp chamber and locate all root canal orifices.
- Coronal Pulp Removal: Remove the coronal pulp tissue using a sterile slow-speed round bur or a sharp spoon excavator.
- Working Length Determination: Establish the working length of each canal, approximately 1-2 mm short of the radiographic apex, using a diagnostic radiograph and an apex locator.

- Canal Instrumentation: Clean and shape the root canals using pediatric endodontic files. Due to the complex morphology of primary molar root canals, over-instrumentation should be avoided.
- Irrigation: Irrigate the canals thoroughly with 2.5% sodium hypochlorite solution between each filing to remove debris and disinfect the canals.[5] Follow with a final flush of sterile saline.
- Canal Drying: Dry the canals with sterile paper points.[5]
- Intracanal Medicament: Place a calcium hydroxide paste as an intracanal medicament to ensure disinfection between visits.
- Temporary Restoration: Seal the access cavity with a temporary restorative material.

### 3.2. Second Visit: Obturation with **Vitapex®**

- Anesthesia and Isolation: As in the first visit.
- Removal of Temporary Filling and Medicament: Remove the temporary restoration and flush out the intracanal medicament with irrigation.
- Canal Drying: Thoroughly dry the root canals with sterile paper points.
- **Vitapex®** Application:
  - Attach a disposable tip to the **Vitapex®** syringe.
  - Insert the tip into the canal, about 2-3 mm short of the working length.
  - Gently and slowly inject the paste, allowing it to flow towards the apex. Withdraw the tip as the canal fills to avoid trapping air voids.
  - Use a lentulo spiral on a slow-speed handpiece in a clockwise direction to ensure proper adaptation of the material to the canal walls.[5]
- Radiographic Evaluation of Obturation Quality:

- Take an immediate postoperative radiograph to assess the quality of the root canal filling.  
[2][6]
- Adequate Fill: **Vitapex**® reaches the radiographic apex or is within 1-2 mm of it.[2][6]
- Short Fill: **Vitapex**® is more than 2 mm short of the radiographic apex.[2][6]
- Extruded Fill: **Vitapex**® extends beyond the radiographic apex.[2][6]
- Final Restoration: Place a permanent restoration, such as a stainless steel crown, to ensure a proper coronal seal.[5]

#### 4. Postoperative Evaluation

Clinical and radiographic evaluations should be conducted at standardized follow-up intervals of 3, 6, 12, 18, and 24 months.[2][4][7]

##### 4.1. Clinical Success Criteria[4]

- Absence of pain, swelling, and fistula.
- No abnormal tooth mobility.
- The tooth is functional.

##### 4.2. Radiographic Success Criteria[4]

- Absence of pathologic root resorption (internal or external).
- No new or enlarged periapical or furcal radiolucency.
- Resorption of extruded material.

##### 4.3. Definition of Failure

- Clinical Failure: Presence of any adverse clinical signs or symptoms.
- Radiographic Failure: Evidence of progressive pathologic changes on radiographs.[2][8]

## 5. Data Presentation

Quantitative data from research studies should be summarized in structured tables for clear comparison.

Table 1: Clinical and Radiographic Success Rates of **Vitapex®** Pulpectomy in Primary Molars at Different Follow-up Intervals.

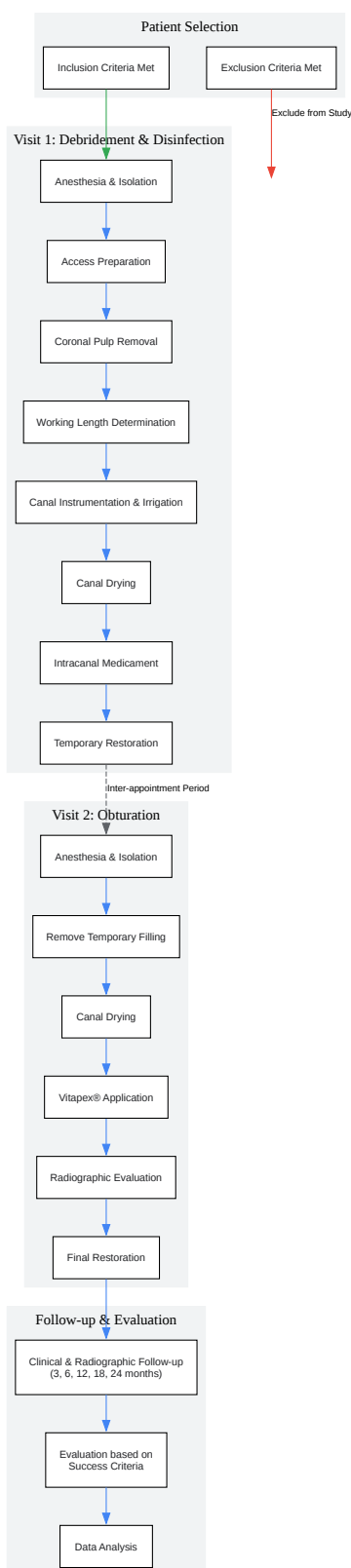
Study	Follow-up Period	Clinical Success Rate (%)	Radiographic Success Rate (%)
Chen et al. (2017)[4]	6 months	100	94.5
	12 months	80.4	
	18 months	71.4	
Mekkriangkrai et al. (2023)[2][8]	12 months	-	88.9
	24 months	-	
	36-60 months	-	
Rai et al. (2019)[7]	3 months	100	97.14
	6 months	100	
Mortazavi & Mesbahi (2008)[5]	6 months	100	78
	12 months	96	
Trairatvorakul et al. (2010)[9]	6 months	100	80
	12 months	96	
Ahmed et al. (2016)[1]	3 months	-	88

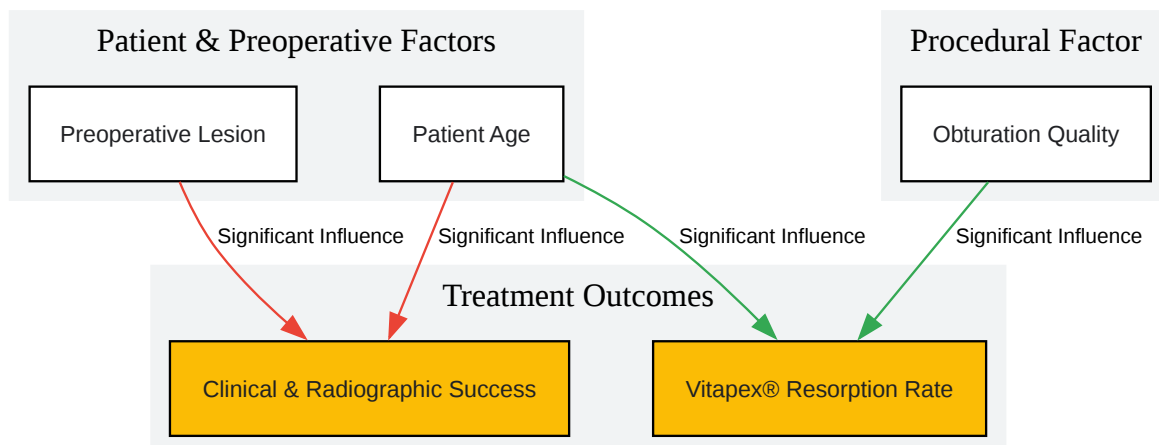
Table 2: Factors Influencing the Success and Resorption of **Vitapex®** in Primary Molar Pulpectomy.

Factor	Influence on Success Rate	Influence on Resorption Rate	Reference
Patient Age at Treatment	Significantly related to failure; older children showed more failures.	Significantly related; faster resorption in older children.	<a href="#">[2]</a> <a href="#">[6]</a>
Preoperative Pathologic Lesion	Presence of a preoperative lesion is significantly related to failure.	-	<a href="#">[2]</a> <a href="#">[10]</a>
Obturation Quality	Not significantly related.	Significantly related; extruded fillings resorbed faster.	<a href="#">[2]</a> <a href="#">[6]</a>
Tooth Type	Not significantly related.	-	<a href="#">[2]</a>
Number of Treatment Visits	Not significantly related.	-	<a href="#">[2]</a>
Intracanal Medication	Not significantly related.	-	<a href="#">[2]</a>

## 6. Mandatory Visualizations

### 6.1. Experimental Workflow





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